3-Sulfanylbenzamide

Vue d'ensemble

Description

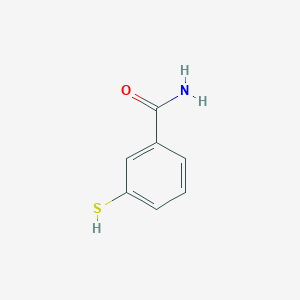

3-Sulfanylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with a sulfanyl group at the third position of the benzene ring

Mécanisme D'action

Target of Action

3-Sulfanylbenzamide primarily targets the viral protein NCp7 . This protein is a key component of the Human Immunodeficiency Virus (HIV), characterized by the presence of two highly conserved zinc fingers .

Mode of Action

This compound thioesters disrupt the zinc coordination in the viral protein NCp7 . This disruption inhibits the normal functioning of the protein, thereby impeding the virus’s ability to replicate and infect new cells .

Biochemical Pathways

It is known that the compound’s action on the viral protein ncp7 disrupts the normal functioning of the virus, thereby affecting the viral replication process .

Pharmacokinetics

This compound thioesters are useful as topical microbicides but are too unstable to be used systemically . To overcome this limitation, a nitroimidazole prodrug was used to protect the sulfanylbenzamide, conveying blood stability and oral bioavailability to the molecule . The rate of prodrug cleavage, antiviral activity, mechanism of metabolism, and in vivo pharmacokinetics were assessed in several different species .

Result of Action

The primary result of this compound’s action is its anti-HIV activity . By disrupting the zinc coordination in the viral protein NCp7, the compound inhibits the virus’s ability to replicate and infect new cells . This makes it a potential candidate for the treatment of HIV infection .

Analyse Biochimique

Biochemical Properties

3-Sulfanylbenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with metallopeptidases, where the sulfanyl group coordinates with the active-site zinc ions, inhibiting the enzyme’s activity . This interaction is crucial for its potential use in designing inhibitors for metallohydrolases. Additionally, this compound has been shown to interact with proteins involved in zinc coordination, disrupting their function and leading to potential therapeutic applications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting zinc coordination in proteins, which can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, in HIV research, sulfanylbenzamide derivatives have shown potential in disrupting the zinc fingers of the viral protein NCp7, thereby inhibiting viral replication . This disruption can lead to changes in cellular processes, including altered gene expression and metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The sulfanyl group of this compound coordinates with zinc ions in metallopeptidases, inhibiting their activity . This inhibition occurs through the formation of a stable complex between the sulfanyl group and the zinc ion, preventing the enzyme from catalyzing its reaction. Additionally, this compound can inhibit or activate other enzymes by binding to their active sites, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to sustained inhibition of target enzymes, affecting cellular processes over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including adverse impacts on liver and kidney function . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions that modify its structure and activity . These metabolic pathways can affect the compound’s bioavailability and efficacy, influencing its therapeutic potential. Additionally, this compound can impact metabolic flux and metabolite levels, further affecting cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via specific membrane transporters, where it accumulates in the cytoplasm and interacts with target enzymes . This distribution is crucial for its biochemical activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Specific targeting signals and post-translational modifications can direct this compound to particular cellular compartments, enhancing its efficacy. For example, the presence of a sulfanyl group can facilitate its localization to zinc-rich regions, where it can effectively inhibit metallopeptidases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Sulfanylbenzamide can be synthesized through several methods. One common approach involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth immobilized with a Lewis acidic ionic liquid, such as zirconium tetrachloride, under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. These methods are scalable and can be optimized for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Sulfanylbenzamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The benzamide group can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products:

Oxidation: Sulfinylbenzamide and sulfonylbenzamide.

Reduction: Benzylamine derivatives.

Substitution: Various substituted benzamides depending on the electrophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

3-Sulfanylbenzamide has been investigated for its potential therapeutic applications:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, particularly against HIV. A notable study demonstrated that sulfanylbenzamide thioesters significantly reduced HIV infectivity in vitro, suggesting their potential as topical microbicides .

- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, including E. coli and S. aureus. Comparative studies have highlighted its effectiveness relative to other benzothiazole derivatives, marking it as a promising candidate for developing new antimicrobial agents.

- Anticancer Activity : In vitro assays have revealed that this compound exhibits cytotoxic effects on several cancer cell lines, including lung cancer cells (A549, HCC827). The compound's ability to inhibit cell proliferation suggests potential for further development as an anticancer drug .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical transformations, facilitating the development of novel compounds with desired biological activities.

Antiviral Studies

A study focused on the mechanism of action of sulfanylbenzamide derivatives against HIV revealed that these compounds disrupt zinc coordination in the viral protein NCp7. This disruption is crucial for viral replication, indicating a novel mechanism for antiviral action .

Antimicrobial Efficacy

In a comparative analysis involving several benzothiazole derivatives, this compound was identified as one of the most effective compounds against E. coli and S. aureus. The study emphasized its potential as a new antimicrobial agent worthy of further exploration.

Anticancer Activity

Recent investigations into the anticancer properties of this compound derivatives demonstrated varying degrees of cytotoxicity across different lung cancer cell lines. While some derivatives showed high efficacy in inhibiting tumor growth, they also affected normal fibroblast cells, highlighting the need for structural modifications to enhance selectivity and reduce toxicity .

Data Table: Summary of Applications

Comparaison Avec Des Composés Similaires

- Sulfonamides

- Sulfinamides

- Sulfonamides

Activité Biologique

3-Sulfanylbenzamide, a compound with the chemical formula CHNOS, has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other relevant biological effects.

Chemical Structure and Properties

This compound is characterized by the presence of a sulfanyl group (-SH) attached to a benzamide structure. The compound's molecular weight is approximately 155.2 g/mol, and it has a melting point ranging between 145-146 °C .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various sulfanylbenzamide derivatives, it was found that certain modifications to the benzene ring enhanced antifungal activity against several pathogens. The following table summarizes the inhibition rates observed for different derivatives:

| Compound | Inhibition Rate (%) against Fungi |

|---|---|

| 14a | 21.4 |

| 14b | 26.5 |

| 14c | 32.4 |

| 14d | 44.1 |

| 14e | 38.2 |

The data shows that compound 14d demonstrated the highest antifungal activity, suggesting that structural modifications can significantly influence biological efficacy .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies have indicated that derivatives of this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A case study involving the synthesis of novel benzamide derivatives highlighted their cytotoxic effects against different cancer cell lines. For instance, one derivative exhibited an IC value of 10 µM against breast cancer cells, indicating promising anticancer activity .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Antimicrobial Action : The compound disrupts cellular processes in microbial cells, leading to cell death.

- Anticancer Mechanism : It may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

- Zinc Coordination Disruption : In HIV studies, it was shown to interfere with zinc coordination in viral proteins, thereby inhibiting viral replication.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics but may require further investigation into its metabolism and excretion pathways.

Propriétés

IUPAC Name |

3-sulfanylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(9)5-2-1-3-6(10)4-5/h1-4,10H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJLGULXZAWKGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592833 | |

| Record name | 3-Sulfanylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569339-15-7 | |

| Record name | 3-Sulfanylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.